3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide
Description
3-Chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide is a benzamide derivative featuring a 3-chloro-substituted benzene ring linked via an amide bond to a 2-(4-methoxyphenyl)ethyl group. This compound belongs to a class of N-substituted benzamides, which are widely studied for their pharmacological and material science applications. The chloro and methoxy substituents influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for drug development targeting receptors or enzymes.
Properties
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-7-5-12(6-8-15)9-10-18-16(19)13-3-2-4-14(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULILYIFOPLHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Varying Aromatic Substituents
a) 2-Chloro-N-(4-methoxyphenyl)benzamide ()
- Structure : Differs in the position of the chloro group (2-chloro vs. 3-chloro) and lacks the ethyl linker.
- Key Data :
- Dihedral angle between benzene rings: 79.20° (compared to ~45°–33.5° for the methoxy group in the target compound).
- Methoxy group lies nearly planar with its benzene ring (deviation: 0.142 Å), enhancing conjugation.
b) 3-Chloro-N-(2-fluorophenyl)benzamide ()
Benzamides with Extended Side Chains
a) JNJ-63533054 ()
- Structure: (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide.
- Key Data :
- EC₅₀: 16 nM (sigma-1 receptor agonist).
- Blood-brain barrier permeability: Enhanced due to lipophilic side chain.
- Comparison : The oxo-ethyl-phenylethyl side chain confers higher receptor affinity but reduces metabolic stability compared to the simpler methoxyphenethyl group in the target compound .
b) EMAC2062 ()
Pharmacologically Active Benzamides
a) Sigma Receptor-Targeting Benzamides ()
- Example : [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide).
- Key Data: Kd for DU-145 prostate cancer cells: 5.80 nM. Tumor uptake: High in xenograft models due to sigma receptor binding.
- Comparison : The piperidinyl ethyl group in PIMBA enhances receptor selectivity over the methoxyphenethyl group in the target compound .
b) D3 Receptor Ligands ()
- Example : N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j).
- Key Data :
- Synthesis yield: 55% (similar to simpler benzamides).
- Activity: High affinity for D3 receptors due to the piperazine-thiophene motif.
- Implications : The ethoxy-piperazine side chain improves CNS penetration but increases molecular weight .
Key Research Findings
- Substituent Position Matters : Meta-chloro substitution (target compound) may enhance steric interactions compared to ortho-chloro analogs, affecting binding pocket compatibility .
- Side Chain Complexity vs. Yield : Extended side chains (e.g., EMAC2062) improve biological activity but require multi-step synthesis (yields ~80%) compared to simpler benzamides (yields ~34–55%) .
- Receptor Specificity : Piperidine/piperazine-containing derivatives (e.g., [¹²⁵I]PIMBA) show higher receptor selectivity, whereas methoxyphenethyl groups balance lipophilicity and metabolic stability .
Biological Activity
3-Chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide, often referred to as Compound X, is an organic compound characterized by its unique benzamide structure, which includes a chloro substituent and a methoxyphenyl ethyl group. Its molecular formula is C16H18ClN2O2, with a molecular weight of approximately 304.78 g/mol. This compound has garnered attention in the fields of medicinal chemistry and drug development due to its promising biological activities, including potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The structural composition of 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide allows for diverse chemical interactions, making it a subject of interest in pharmacological research. The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Antimicrobial Properties
Preliminary studies indicate that 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide exhibits significant antimicrobial activity. It has been evaluated for its efficacy against various pathogens, showing potential as a therapeutic agent in treating infections. The compound's mechanism of action may involve disrupting microbial cell functions or inhibiting essential enzymes.
Anticancer Activity
Research has also explored the anticancer potential of this compound. Investigations into its effects on cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells. The ability to trigger programmed cell death is crucial for developing effective cancer therapies.
While the specific mechanism of action for 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide remains under investigation, it is believed to interact with various biological targets, including enzymes and receptors involved in disease pathways. Understanding these interactions is essential for elucidating its therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide can be influenced by its structural features. Research into similar compounds has highlighted the importance of substituents on the benzamide moiety in modulating activity against specific biological targets. For instance, variations in the aromatic substituents can significantly impact binding affinity and selectivity.
| Compound | Structure | Activity | IC50 (µM) |
|---|---|---|---|
| Compound X | 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide | Antimicrobial | TBD |
| Compound Y | N-[4-(3-ethoxy-4-methoxyphenyl)]-3-methylbenzamide | Antiplasmodial | 0.034 |
| Compound Z | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Antibacterial | 3.125 |
Case Studies
- Antimicrobial Efficacy : In vitro studies have demonstrated that Compound X exhibits significant activity against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it is more potent than standard antibiotics like ciprofloxacin.
- Cancer Cell Studies : A study on MDA-MB-231 breast cancer cells revealed that treatment with Compound X led to a marked increase in apoptotic cells compared to controls, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
